molecular formula C19H16N2O7 B5157733 ethyl 5-benzoyl-4-(3-nitrophenyl)-4,5-dihydro-3-isoxazolecarboxylate 2-oxide

ethyl 5-benzoyl-4-(3-nitrophenyl)-4,5-dihydro-3-isoxazolecarboxylate 2-oxide

Cat. No. B5157733
M. Wt: 384.3 g/mol
InChI Key: DCZZACWZAPQVCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-benzoyl-4-(3-nitrophenyl)-4,5-dihydro-3-isoxazolecarboxylate 2-oxide is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of isoxazolecarboxylates and has a complex chemical structure.

Mechanism of Action

The mechanism of action of ethyl 5-benzoyl-4-(3-nitrophenyl)-4,5-dihydro-3-isoxazolecarboxylate 2-oxide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the body, which can lead to the suppression of cancer cell growth and inflammation.
Biochemical and Physiological Effects:
Studies have shown that ethyl 5-benzoyl-4-(3-nitrophenyl)-4,5-dihydro-3-isoxazolecarboxylate 2-oxide has various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, reduce inflammation, and exhibit anti-microbial activity. The compound has also been found to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using ethyl 5-benzoyl-4-(3-nitrophenyl)-4,5-dihydro-3-isoxazolecarboxylate 2-oxide in lab experiments is its synthetic nature, which allows for precise control over the chemical composition and purity of the compound. However, one limitation is the complexity of its chemical structure, which can make it difficult to synthesize and study.

Future Directions

There are several future directions for the study of ethyl 5-benzoyl-4-(3-nitrophenyl)-4,5-dihydro-3-isoxazolecarboxylate 2-oxide. One direction is to investigate its potential use in combination therapy with other anti-cancer or anti-inflammatory drugs. Another direction is to study its effects on different types of cancer and inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential use in the treatment of neurodegenerative diseases.

Synthesis Methods

The synthesis of ethyl 5-benzoyl-4-(3-nitrophenyl)-4,5-dihydro-3-isoxazolecarboxylate 2-oxide involves the reaction of 3-nitrobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate and acetic acid. The resulting product is then treated with hydrogen peroxide and sodium hydroxide to form the final compound.

Scientific Research Applications

Ethyl 5-benzoyl-4-(3-nitrophenyl)-4,5-dihydro-3-isoxazolecarboxylate 2-oxide has shown promising results in scientific research for its potential therapeutic applications. It has been studied for its anti-cancer, anti-inflammatory, and anti-microbial properties. The compound has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

ethyl 5-benzoyl-4-(3-nitrophenyl)-2-oxido-4,5-dihydro-1,2-oxazol-2-ium-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O7/c1-2-27-19(23)16-15(13-9-6-10-14(11-13)20(24)25)18(28-21(16)26)17(22)12-7-4-3-5-8-12/h3-11,15,18H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCZZACWZAPQVCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=[N+](OC(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)C3=CC=CC=C3)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Benzoyl-4-(3-nitrophenyl)-3-ethoxycarbonyl-4,5-dihydroisoxazole-2-oxide

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